molecular formula C7H3BrN2O2 B1377512 5-Bromo-6-cyanopyridine-3-carboxylic acid CAS No. 1211537-28-8

5-Bromo-6-cyanopyridine-3-carboxylic acid

Cat. No.: B1377512
CAS No.: 1211537-28-8
M. Wt: 227.01 g/mol
InChI Key: XIOGHYWEVRVBRF-UHFFFAOYSA-N
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Description

5-Bromo-6-cyanopyridine-3-carboxylic acid is an organic compound with the molecular formula C7H3BrN2O2 and a molecular weight of 227.02 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, cyano, and carboxylic acid functional groups. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Biochemical Analysis

Biochemical Properties

5-Bromo-6-cyanopyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic processes . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in inflammatory responses, thereby modulating the immune response . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on metabolic processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and metabolic activities.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the biosynthesis of nicotinic acid derivatives, leading to changes in the levels of these metabolites . This compound’s impact on metabolic pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes. The precise localization of this compound within cells determines its specific biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-cyanopyridine-3-carboxylic acid typically involves the bromination of 6-cyanopyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6-cyanopyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-cyanopyridine-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing specific pathways and processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-6-cyanopyridine-3-carboxylic acid is unique due to the presence of both bromine and cyano groups on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Properties

IUPAC Name

5-bromo-6-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOGHYWEVRVBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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